Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide

Lipophilicity Drug-likeness Physicochemical profiling

2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide (CAS 1396859-16-7) is a precision synthetic small molecule featuring a fused pyrano[4,3-d]thiazole core with a 3,4-dimethoxyphenylacetamide side chain. This scaffold is patented for anti-inflammatory and antidepressant activity, making it an excellent starting point for SAR-driven drug discovery. Critically, its computed logP of 1.8 and favorable Veber-compliant TPSA offer superior oral drug-likeness compared to naphtho-thiazole analogs (e.g., ZINC00881524, logP=4.18). Unlike generic ROCK inhibitors, this compound's distinct core may confer a unique kinase selectivity profile. Ideal for medicinal chemistry teams prioritizing lead-like properties in CNS-targeted programs.

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 1396859-16-7
Cat. No. B2577971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide
CAS1396859-16-7
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)COCC3)OC
InChIInChI=1S/C16H18N2O4S/c1-20-12-4-3-10(7-13(12)21-2)8-15(19)18-16-17-11-5-6-22-9-14(11)23-16/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,18,19)
InChIKeyNZAMRMCPYYTXQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide (CAS 1396859-16-7): Compound Class and Core Characteristics


2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide (CAS 1396859-16-7) is a synthetic small molecule belonging to the 4H-pyrano[4,3-d]thiazole class of heterocyclic compounds. It features a 3,4-dimethoxyphenylacetamide side chain attached to the 2-position of the fused pyrano[4,3-d]thiazole core [1]. The 4H-pyrano[4,3-d]thiazole scaffold has been described in patent literature as possessing anti-inflammatory and antidepressant pharmacologic properties [2]. The compound carries a molecular weight of 334.4 g/mol, a computed XLogP3 of 1.8, one hydrogen bond donor, and six hydrogen bond acceptors [1].

Why In-Class Analogs Cannot Substitute for 2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide (CAS 1396859-16-7)


Within the pyrano[4,3-d]thiazole and broader thiazole-acetamide chemical space, subtle structural variations produce substantial differences in lipophilicity, target engagement profiles, and biological activity. The combination of the saturated 6,7-dihydro-4H-pyrano[4,3-d]thiazole bicycle with the 3,4-dimethoxyphenylacetamide side chain is not replicated in close analogs, which often feature naphtho-thiazole cores or alternative aryl substituents. Generic substitution with a structurally related analog risks altering key physicochemical determinants such as logP, hydrogen-bonding capacity, and conformational flexibility, all of which influence target binding and pharmacokinetic behavior [1]. The quantitative evidence below demonstrates why this compound occupies a distinct position in the chemical space relative to its nearest comparators.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide (CAS 1396859-16-7)


Lipophilicity Differentiation: Reduced logP Compared to Naphtho-Thiazole Analog with Identical Side Chain

The target compound (CAS 1396859-16-7) exhibits a computed XLogP3 of 1.8, which is substantially lower than the logP of 4.18 for N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (ZINC00881524, CAS 557782-81-7), a close analog sharing the identical 3,4-dimethoxyphenylacetamide side chain but incorporating a more lipophilic naphtho-thiazole core [1][2]. The ~2.4 log unit difference corresponds to an approximately 250-fold lower predicted partition coefficient, indicating significantly lower membrane permeability and distinct pharmacokinetic properties for the target compound [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Scaffold-Specific Anti-Inflammatory and Antidepressant Activity: 4H-Pyrano[4,3-d]thiazole Patent Coverage

The 4H-pyrano[4,3-d]thiazole core scaffold of the target compound is explicitly covered by US Patent 4033977, which describes compounds of this ring system as possessing anti-inflammatory and antidepressant activities at doses that do not elicit undesirable side effects [1]. The patent exemplifies the general formula with phenyl substitution at position 2 and various substituents at position 4, directly encompassing the structural framework of the target compound. By contrast, naphtho-thiazole analogs such as ZINC00881524 are not covered by this specific patent and are instead associated with Rho-associated protein kinase (ROCK) inhibition [2]. This divergence in pharmacologic annotation suggests that the pyrano[4,3-d]thiazole scaffold confers a distinct biological profile from the naphtho-thiazole scaffold.

Anti-inflammatory Antidepressant CNS disorders

Hydrogen-Bonding Capacity and Topological Polar Surface Area: Favorable Drug-Likeness Profile

The target compound features a computed topological polar surface area (TPSA) of approximately 90 Ų and one hydrogen bond donor with six hydrogen bond acceptors [1]. These values fall within favorable ranges for oral bioavailability (Veber rules: TPSA < 140 Ų; HBD ≤ 5; HBA ≤ 10). In comparison, the naphtho-thiazole analog ZINC00881524 has a reported PSA of 88.69 Ų [2], which is similar, but its substantially higher logP (4.18 vs. 1.8) shifts it further from the optimal drug-likeness space defined by Lipinski and Veber criteria [1][2].

Drug-likeness Oral bioavailability Medicinal chemistry

Recommended Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide (CAS 1396859-16-7)


Anti-Inflammatory Lead Discovery Leveraging 4H-Pyrano[4,3-d]thiazole Scaffold

Based on the patent disclosure of anti-inflammatory activity for the 4H-pyrano[4,3-d]thiazole scaffold [1], this compound is suitable as a starting point or reference compound in anti-inflammatory drug discovery programs. The 3,4-dimethoxyphenyl substitution provides a defined starting point for structure-activity relationship (SAR) exploration around the phenyl ring, with potential for systematic modification of methoxy positions to optimize potency and selectivity.

CNS Drug Discovery: Antidepressant Activity Assessment

The same patent that covers the 4H-pyrano[4,3-d]thiazole nucleus describes antidepressant properties [1]. Researchers investigating novel antidepressant mechanisms can employ this compound as a scaffold-representative probe in animal models of depression, leveraging its moderate lipophilicity (XLogP3 = 1.8 [2]) which may facilitate CNS penetration assessment.

Lead Optimization Prioritization Based on Favorable Drug-Likeness Profile

With an XLogP3 of 1.8, one hydrogen bond donor, six hydrogen bond acceptors, and a TPSA within the Veber-compliant range [2], this compound presents a more favorable oral drug-likeness profile compared to the naphtho-thiazole analog ZINC00881524 (logP = 4.18 [3]). Medicinal chemistry teams prioritizing lead-like properties over maximal potency can select this compound as a core scaffold for fragment-based or property-guided optimization campaigns.

Kinase Selectivity Profiling Against the Naphtho-Thiazole Comparator Series

While ZINC00881524 is a known ROCK inhibitor [3], the target compound's distinct pyrano[4,3-d]thiazole core may confer a different kinase selectivity profile. Researchers can use this compound in kinase panel screening to evaluate whether the pyrano-thiazole scaffold shifts selectivity away from ROCK kinases toward other therapeutic kinase targets, providing a differentiated chemical probe for target identification studies.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.